![molecular formula C17H12N4S B11795129 1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11795129.png)
1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([1,1’-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings, and a biphenyl group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-([1,1’-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Construction of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors such as anilines, aryl ketones, and formamides under oxidative conditions.
Introduction of the Thiol Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
1-([1,1’-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the pyrazolo[3,4-d]pyrimidine core or the biphenyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-([1,1’-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
1-([1,1’-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol can be compared with other similar compounds, such as:
1-Phenylpyrazolo[3,4-d]pyrimidine: Lacks the biphenyl group, which may affect its biological activity and chemical properties.
4-Biphenylylthiol: Contains the biphenyl group and thiol group but lacks the pyrazolo[3,4-d]pyrimidine core, leading to different applications and properties.
The uniqueness of 1-([1,1’-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol lies in its combination of these structural features, which confer specific chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C17H12N4S |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-(4-phenylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione |
InChI |
InChI=1S/C17H12N4S/c22-17-15-10-20-21(16(15)18-11-19-17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,18,19,22) |
InChI Key |
IRCKJCWVKGYWLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=N3)C(=S)N=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




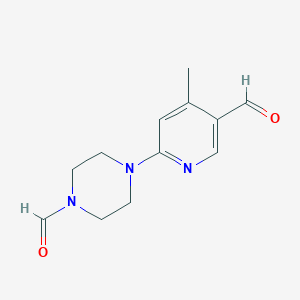
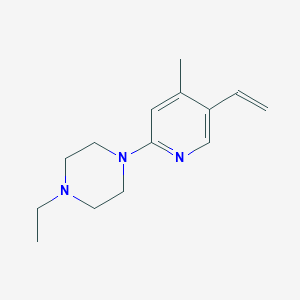


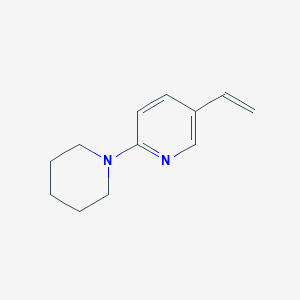


![Ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate](/img/structure/B11795104.png)
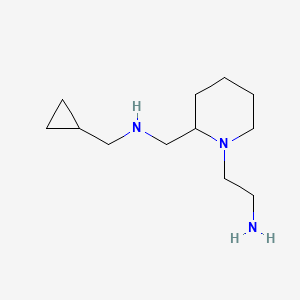

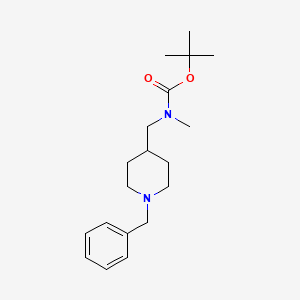
![6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine](/img/structure/B11795140.png)
